molecular formula C7H6ClNO2 B3272935 4-Methoxypyridine-3-carbonyl chloride CAS No. 57658-52-3

4-Methoxypyridine-3-carbonyl chloride

Cat. No.: B3272935
CAS No.: 57658-52-3
M. Wt: 171.58 g/mol
InChI Key: BEXATUOANRVNNP-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

4-Methoxypyridine+SOCl24-Methoxypyridine-3-carbonyl chloride+SO2+HCl\text{4-Methoxypyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methoxypyridine+SOCl2​→4-Methoxypyridine-3-carbonyl chloride+SO2​+HCl

The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxypyridine-3-carboxylic acid.

    Reduction: It can be reduced to 4-methoxypyridine-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-Methoxypyridine-3-carboxylic acid: Formed from hydrolysis.

    4-Methoxypyridine-3-methanol: Formed from reduction.

Scientific Research Applications

4-Methoxypyridine-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify proteins or other biomolecules through acylation, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the reactive acyl chloride group.

    4-Methoxypyridine-3-methanol: Similar structure but contains a hydroxyl group instead of the acyl chloride.

    4-Chloropyridine-3-carbonyl chloride: Similar reactivity but with a different substituent on the pyridine ring.

Uniqueness

4-Methoxypyridine-3-carbonyl chloride is unique due to the presence of both a methoxy group and an acyl chloride group on the pyridine ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxypyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-4-5(6)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXATUOANRVNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664622
Record name 4-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57658-52-3
Record name 4-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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